molecular formula C17H17N3O B15013597 1-[(4-Ethylbenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

1-[(4-Ethylbenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B15013597
M. Wt: 279.34 g/mol
InChI Key: YQSAQWRQJGEWOG-YBFXNURJSA-N
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Description

1-[(E)-[(4-ETHYLPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that combines elements of pyridine, nitrile, and ethylphenyl groups

Preparation Methods

The synthesis of 1-[(E)-[(4-ETHYLPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves a multi-step process. The key steps include:

    Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Nitrile Group: This step often involves the use of cyanide sources under controlled conditions.

    Attachment of the Ethylphenyl Group: This is usually done through a condensation reaction with an aldehyde or ketone derivative of ethylbenzene.

    Final Assembly: The final step involves the formation of the imine linkage through a reaction between the amino group and the aldehyde group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[(E)-[(4-ETHYLPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the nitrile group.

    Condensation: It can participate in condensation reactions to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

1-[(E)-[(4-ETHYLPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(E)-[(4-ETHYLPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-[(E)-[(4-ETHYLPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE can be compared with similar compounds such as:

    1-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.

    1-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE:

    1-[(E)-[(4-METHOXYLPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE: The methoxy group affects the compound’s electronic properties and reactivity.

These comparisons highlight the uniqueness of 1-[(E)-[(4-ETHYLPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE in terms of its specific substituents and their impact on its properties and applications.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

1-[(E)-(4-ethylphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C17H17N3O/c1-4-14-5-7-15(8-6-14)11-19-20-13(3)9-12(2)16(10-18)17(20)21/h5-9,11H,4H2,1-3H3/b19-11+

InChI Key

YQSAQWRQJGEWOG-YBFXNURJSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/N2C(=CC(=C(C2=O)C#N)C)C

Canonical SMILES

CCC1=CC=C(C=C1)C=NN2C(=CC(=C(C2=O)C#N)C)C

Origin of Product

United States

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